S-Ethyl-N-phenyl-isothiourea

Catalog No.
S1482269
CAS No.
19801-34-4
M.F
C9H12N2S
M. Wt
180.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Ethyl-N-phenyl-isothiourea

CAS Number

19801-34-4

Product Name

S-Ethyl-N-phenyl-isothiourea

IUPAC Name

ethyl N'-phenylcarbamimidothioate

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

InChI

InChI=1S/C9H12N2S/c1-2-12-9(10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11)

InChI Key

LAXNJIWNBHHMDO-UHFFFAOYSA-N

SMILES

CCSC(=NC1=CC=CC=C1)N

Synonyms

N-Phenyl-carbamimidothioic Acid Ethyl Ester; 2-Ethyl-1-phenyl-2-thio-pseudourea;

Canonical SMILES

CCSC(=NC1=CC=CC=C1)N

S-Ethyl-N-phenyl-isothiourea is a quantitatively established inhibitor of nitric oxide synthase (NOS) and a versatile electrophilic building block for organic synthesis. In biochemical procurement, it serves as a critical reference standard for NOS isoform profiling, bridging the gap between non-selective pan-NOS inhibitors and highly specialized neuronal NOS (nNOS) targeted therapeutics. Beyond its pharmacological utility, its specific S-ethyl and N-phenyl substitution pattern makes it a highly processable precursor for synthesizing complex N-phenyl guanidines and heterocyclic scaffolds, offering distinct steric, electronic, and handling advantages over simpler alkyl isothioureas [1].

Substituting S-Ethyl-N-phenyl-isothiourea with cheaper, non-alkylated analogs like N-phenylthiourea abolishes its utility in NOS assays, as the S-alkyl group is strictly required to mimic the guanidino carbon of L-arginine for active-site binding. Furthermore, replacing the S-ethyl moiety with an S-methyl group (as in S-methyl-N-phenylisothiourea) alters both the hydrophobic packing within the NOS heme domain and the leaving-group kinetics during downstream synthesis. Specifically, S-methyl variants generate highly volatile methanethiol gas during substitution reactions, whereas the S-ethyl derivative releases liquid ethanethiol, significantly changing process safety and handling requirements in scale-up environments [1].

Neuronal NOS (nNOS) Selectivity Enhancement via N-Phenylation

Unsubstituted S-ethylisothiourea (SEITU) is a non-selective pan-NOS inhibitor, exhibiting nearly equivalent affinity across all isoforms (Ki ~17–36 nM). The addition of the N-phenyl ring in S-Ethyl-N-phenyl-isothiourea sterically alters active-site binding, shifting the selectivity profile to favor neuronal NOS (nNOS). Specifically, S-Ethyl-N-phenyl-isothiourea demonstrates a Ki of 120 nM for nNOS, compared to 400 nM for eNOS and 870 nM for iNOS, providing a >7-fold selectivity window over iNOS .

Evidence DimensionInhibition Constant (Ki) for NOS Isoforms
Target Compound DataKi = 120 nM (nNOS), 400 nM (eNOS), 870 nM (iNOS)
Comparator Or BaselineS-Ethylisothiourea (SEITU) (Ki = 29 nM nNOS, 36 nM eNOS, 17 nM iNOS)
Quantified Difference>7-fold selectivity for nNOS over iNOS (vs. non-selective baseline)
ConditionsIn vitro human NOS isoform competitive binding assay

For researchers designing isoform-specific assays, this compound provides a critical selectivity window that generic alkyl isothioureas lack, preventing off-target iNOS suppression.

Active-Site L-Arginine Mimicry and Competitive Displacement

Unlike non-alkylated thioureas (e.g., N-phenylthiourea), which fail to act as L-arginine mimics, S-Ethyl-N-phenyl-isothiourea acts as a direct competitive inhibitor at the NOS oxygenase domain. Kinetic assays and crystallographic data confirm that the S-ethyl group is essential for mimicking the guanidino carbon of L-arginine, while the N-phenyl group displaces structural water in the heme pocket—a mechanism absent in simple thioureas [1].

Evidence DimensionMechanism of NOS Inhibition
Target Compound DataPotent competitive inhibition via L-arginine displacement
Comparator Or BaselineN-phenylthiourea (non-alkylated)
Quantified DifferenceComplete loss of competitive NOS inhibition in non-alkylated baseline
ConditionsNOS heme domain structural binding assays

Procurement of the S-alkylated isothiourea is strictly required for NOS-targeted assays; the cheaper, non-alkylated thiourea cannot serve as a functional substitute.

Synthetic Processability: Ethanethiol vs. Methanethiol Generation

When used as a synthetic building block for N-phenyl guanidines, the choice of S-alkyl group dictates the byproduct generated during amine substitution. S-Methyl-N-phenylisothiourea releases methanethiol (boiling point 6 °C), a highly volatile and toxic gas that complicates scale-up and requires specialized vapor scrubbing. In contrast, S-Ethyl-N-phenyl-isothiourea releases ethanethiol (boiling point 35 °C), which remains a liquid at standard room temperatures, improving handling, process safety, and reaction reproducibility in standard laboratory setups [1].

Evidence DimensionByproduct Volatility and Handling
Target Compound DataGenerates ethanethiol (bp 35 °C, liquid at RT)
Comparator Or BaselineS-Methyl-N-phenylisothiourea (generates methanethiol, bp 6 °C, gas at RT)
Quantified Difference29 °C increase in byproduct boiling point
ConditionsNucleophilic substitution (guanidylation) at room temperature

Selecting the S-ethyl variant reduces the need for pressurized or cryogenic off-gas handling during large-scale guanidine synthesis, lowering process complexity.

nNOS-Biased Inhibitor Profiling

Used as a reference standard in biochemical assays evaluating new neuronal NOS inhibitors, leveraging its established >7-fold selectivity window over iNOS to validate assay sensitivity .

Structural Biology Co-Crystallization

Employed as a stable, high-affinity ligand for co-crystallization with NOS heme domains to study hydrophobic pocket interactions and guide structure-based drug design [1].

Synthesis of N-Phenyl Guanidines

Serves as a process-friendly electrophilic precursor for synthesizing complex N-phenyl guanidine derivatives, where its ethanethiol leaving group offers safer handling than S-methyl alternatives [2].

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

180.07211956 g/mol

Monoisotopic Mass

180.07211956 g/mol

Heavy Atom Count

12

Wikipedia

S-Ethyl-N-Phenyl-Isothiourea

Dates

Last modified: 09-14-2023

Explore Compound Types